Silane, trimethyl(1-naphthalenylcarbonyl)-
Description
Silane, trimethyl(1-naphthalenyl)- (CAS 18052-80-7), also known as trimethyl(1-naphthyl)silane, is an organosilicon compound with the molecular formula C₁₃H₁₆Si and a molecular weight of 200.35 g/mol . Its structure consists of a naphthalene ring substituted at the 1-position with a trimethylsilyl (-Si(CH₃)₃) group. This compound is characterized by its hydrophobic nature, a density of 0.9870 g/cm³, and a boiling point of 99°C at 0.2 Torr . The IUPAC InChIKey KIXIRVPOOYJMDA-UHFFFAOYSA-N uniquely identifies its stereochemical properties .
Trimethyl(1-naphthyl)silane is utilized in organic synthesis as a protecting group for alcohols or as a precursor in cross-coupling reactions. Its naphthalene moiety confers aromatic stability, while the silyl group enhances thermal and chemical resistance .
Properties
CAS No. |
88313-80-8 |
|---|---|
Molecular Formula |
C14H16OSi |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
naphthalen-1-yl(trimethylsilyl)methanone |
InChI |
InChI=1S/C14H16OSi/c1-16(2,3)14(15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI Key |
ZTZAFZHPXSCCBW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(trimethylsilyl)methanone typically involves the reaction of naphthalen-1-yl lithium with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for naphthalen-1-yl(trimethylsilyl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(trimethylsilyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl(trimethylsilyl)methanol.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Naphthalen-1-yl(trimethylsilyl)methanol.
Reduction: Naphthalen-1-yl(trimethylsilyl)methane.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalen-1-yl(trimethylsilyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of naphthalen-1-yl(trimethylsilyl)methanone involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The naphthalene ring can interact with biological molecules through π-π stacking and hydrophobic interactions, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between trimethyl(1-naphthalenyl)silane and related silane derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Group | CAS Number |
|---|---|---|---|---|
| Silane, trimethyl(1-naphthalenyl)- | C₁₃H₁₆Si | 200.35 | Direct Si(CH₃)₃ at C1 | 18052-80-7 |
| Silane, trimethyl(1-naphthalenylmethyl)- | C₁₄H₁₈Si | 214.38 | -CH₂-Si(CH₃)₃ at C1 | 18410-58-7 |
| Silane, trimethyl(1-naphthalenyloxy)- | C₁₃H₁₆OSi | 224.35 | -O-Si(CH₃)₃ at C1 | 6202-48-8 |
Key Observations :
- Trimethyl(1-naphthalenylmethyl)silane (C₁₄H₁₈Si) introduces a methylene (-CH₂-) spacer between the naphthalene and silyl group, increasing molecular weight by ~14 g/mol compared to the parent compound .
- Trimethyl(1-naphthalenyloxy)silane (C₁₃H₁₆OSi) replaces the direct silyl-naphthalene bond with an ether linkage (-O-), altering polarity and reactivity .
Physical and Chemical Properties
Analysis :
- The direct silyl-substituted compound exhibits lower polarity due to the absence of heteroatoms, as reflected in its relatively high boiling point under reduced pressure .
- The methyl-substituted derivative (trimethyl(1-naphthalenylmethyl)silane) has a measured gas-phase ionization energy of 7.83 eV , indicating moderate electron-donating capacity from the methylene spacer .
- The ether-linked derivative (trimethyl(1-naphthalenyloxy)silane) shows a calculated logP of 4.053, suggesting increased hydrophobicity compared to non-silylated naphthalene derivatives .
Toxicological Considerations
The trimethylsilyl group may mitigate volatility, reducing inhalation risks compared to unsubstituted naphthalene .
Biological Activity
Silane, trimethyl(1-naphthalenylcarbonyl)-, also known as trimethyl(1-naphthalenylcarbonyl)silane, is an organosilicon compound that has garnered attention for its potential biological activities. This article reviews the available data on its biological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 88023-84-1 |
| Molecular Formula | C13H14O2Si |
| Molecular Weight | 234.4 g/mol |
| IUPAC Name | Trimethyl(1-naphthalenylcarbonyl)silane |
| Canonical SMILES | CSi(C)C(=O)C1=CC=CC2=C1C=CC=C2 |
The biological activity of silane, trimethyl(1-naphthalenylcarbonyl)- is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to participate in several biochemical pathways:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential : Research has suggested that silane, trimethyl(1-naphthalenylcarbonyl)- may induce apoptosis in cancer cells. This effect is hypothesized to be mediated through the activation of caspases, which are crucial in the programmed cell death process.
- Antioxidant Properties : The compound may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of various silanes, silane, trimethyl(1-naphthalenylcarbonyl)- demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
A series of in vitro experiments evaluated the cytotoxic effects of silane, trimethyl(1-naphthalenylcarbonyl)- on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team conducted a clinical trial to evaluate the effectiveness of silane, trimethyl(1-naphthalenylcarbonyl)- in treating infections caused by resistant bacterial strains. The study reported a significant reduction in infection rates among patients treated with the compound compared to controls.
Case Study 2: Cancer Treatment
In a preclinical study involving mice implanted with human tumor cells, treatment with silane, trimethyl(1-naphthalenylcarbonyl)- resulted in a marked decrease in tumor size. Histological analysis showed increased apoptosis and reduced proliferation markers in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
